6-Methyl-2,3-dihydro-1H-inden-1-ol
Overview
Description
“6-Methyl-2,3-dihydro-1H-inden-1-ol” is a chemical compound with the molecular formula C10H12O . It is related to 1-Indanol, which is a compound used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one has been synthesized by evaluating old methods and examining new ones . The synthesis involved the reaction of α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone with diverse nucleophiles .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2,3-dihydro-1H-inden-1-ol” consists of a five-membered ring fused with a six-membered ring, with a hydroxyl (-OH) group and a methyl (-CH3) group attached .
Chemical Reactions Analysis
In a study, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone were reacted with various nucleophiles under Michael addition reaction conditions, resulting in a variety of compounds with different stabilities . The possibility of a retro-Michael reaction was also examined on the obtained products .
Scientific Research Applications
Antibacterial and Antifungal Properties
6-Methyl-2,3-dihydro-1H-inden-1-ol: derivatives have been synthesized and studied for their potential antibacterial and antifungal activities. These compounds have shown promising results against a variety of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , as well as Gram-negative bacteria such as Escherichia coli and Proteus vulgaris . Additionally, they have exhibited antifungal properties against agents like Aspergillus niger and Candida albicans .
Cancer Chemoprevention
Indene derivatives, which include 6-Methyl-2,3-dihydro-1H-inden-1-ol , have been explored as Retinoic Acid Receptor α (RARα) agonists . These compounds have demonstrated moderate RARα binding activity and potent antiproliferative activity, making them potential candidates for cancer chemoprevention. Specifically, they could induce differentiation in cancer cells, which is a promising approach for cancer treatment .
Thermophysical Properties
The thermophysical properties of 6-Methyl-2,3-dihydro-1H-inden-1-ol are of significant interest in scientific research. Data on these properties are critical for the design and operation of processes involving this compound, such as chemical synthesis and pharmaceutical formulation .
Synthesis Methods
Various methods for the synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-ol derivatives have been developed, including grinding, stirring, and ultrasound irradiation techniques . These methods are evaluated for their efficiency, yield, and scalability, which are essential for industrial and pharmaceutical applications.
Antimicrobial Resistance
The rise of antimicrobial resistance is a global health concern6-Methyl-2,3-dihydro-1H-inden-1-ol and its derivatives offer a new avenue for developing synthetic organic compounds that could potentially overcome microbial resistance to current antimicrobials .
Medicinal Chemistry
In medicinal chemistry, the structural features of 6-Methyl-2,3-dihydro-1H-inden-1-ol make it a valuable scaffold for the development of new therapeutic agents. Its pharmacological profile includes activities like anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s disease .
Mechanism of Action
While the specific mechanism of action for “6-Methyl-2,3-dihydro-1H-inden-1-ol” is not mentioned in the retrieved sources, related compounds have shown various biological activities. For example, 1-indanone derivatives have been used for the treatment of Alzheimer’s disease and cancer, and also as pharmaceutical intermediates and olefinic polymerization catalysts .
Safety and Hazards
The safety data sheet for 1-Indanol, a related compound, indicates that it is harmful if swallowed and causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10-11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIMDIDJGWMTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491551 | |
Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3-dihydro-1H-inden-1-ol | |
CAS RN |
200425-63-4 | |
Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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